The compound has the CAS Number 2460750-99-4 and a molecular weight of 219.71 g/mol. It is recognized in chemical databases such as PubChem, where it is documented for its structural and physical properties . The IUPAC name reflects its structural complexity, indicating the presence of both an amine and a carboxylate functional group.
The synthesis of methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity .
The molecular structure of methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride can be described using various structural representations:
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1HCOC(=O)C1(CCC1)C2(CCC2)N.ClThese codes provide a systematic way to describe the compound's structure, indicating a cyclobutane ring with an amino group and a carboxylate ester . The presence of the hydrochloride form suggests protonation of the amine group, enhancing solubility in polar solvents.
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride participates in various chemical reactions typical of amines and esters:
These reactions are crucial for synthesizing more complex molecules in organic chemistry .
The mechanism of action for methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride can be understood through its interactions in biochemical pathways:
Detailed studies on its reactivity are necessary to elucidate specific pathways and interactions .
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
The applications of methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride are diverse:
Research continues to explore its full potential within these fields, emphasizing its versatility as a synthetic compound .
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1